N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine
Description
N-(2-(Methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a triazine-derived compound characterized by a 1,3,5-triazine core substituted with a 2-methoxyphenylamino group at position 2, a piperazinylmethyl group at position 6, and a 3-(trifluoromethyl)phenyl moiety on the piperazine ring. This structure combines aromatic, heterocyclic, and fluorinated elements, which are critical for modulating physicochemical properties and biological interactions. The compound’s design leverages the triazine scaffold’s versatility for hydrogen bonding and π-π stacking, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-N-(2-methoxyphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N7O/c1-33-18-8-3-2-7-17(18)27-21-29-19(28-20(26)30-21)14-31-9-11-32(12-10-31)16-6-4-5-15(13-16)22(23,24)25/h2-8,13H,9-12,14H2,1H3,(H3,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQCYVGLNBNFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperazine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural Features of Selected Triazine Derivatives
Key Observations :
- Piperazine vs. Morpholine: The target compound’s piperazine ring (vs.
- Trifluoromethyl vs. Chloro : The 3-(trifluoromethyl)phenyl group (target compound) enhances electronegativity and steric bulk compared to 3-chlorophenyl ().
- Linker Diversity : Substituents at position 6 vary from piperazinylmethyl (target) to triazole-thioether (), altering solubility and steric accessibility.
Physicochemical Properties and Spectroscopic Data
Table 2: Physicochemical Properties of Selected Compounds
Spectroscopic Insights :
- NMR Data : In the target compound and analogs (e.g., ), chemical shifts at positions 29–36 and 39–44 (δ 7.2–8.1 ppm) vary significantly due to substituent electronic effects. The trifluoromethyl group deshields adjacent protons, causing downfield shifts compared to chloro or methyl groups .
Implications of Substituent Variations
- Bioactivity : Piperazine-containing derivatives (target, ) show enhanced binding to amine receptors (e.g., serotonin/dopamine receptors) due to nitrogen-rich motifs.
- Metabolic Stability : The trifluoromethyl group (target, ) reduces oxidative metabolism compared to methoxy or chloro groups .
- Solubility : Morpholine () and triazole-thioether () linkers improve aqueous solubility over benzyl-piperazine ().
Biological Activity
N-(2-(methyloxy)phenyl)-6-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a complex compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core substituted with a methoxyphenyl and a piperazine moiety. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have been studied for their ability to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. The compound's structural components suggest potential activity against the MEK/ERK signaling pathway, which is often dysregulated in cancers.
- Case Study : A study on related compounds showed effective inhibition of acute biphenotypic leukemia cells at concentrations as low as 0.3 µM, demonstrating the potential for similar activity in our compound of interest .
Neuroprotective Effects
The incorporation of piperazine and methoxy groups has been associated with neuroprotective effects. Compounds with these features have demonstrated antioxidant properties and the ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.
- Research Findings : Coumarin-piperazine derivatives have shown neuroprotective effects through their antioxidant and anti-inflammatory activities . This suggests that our compound may also exert similar benefits.
The mechanisms through which this compound exerts its biological effects likely involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases such as MEK1/2 and DDR1, which are crucial in cancer progression and inflammation .
- Receptor Modulation : The piperazine moiety can interact with various receptors (e.g., adrenergic receptors), potentially influencing neurotransmitter systems .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 0.3 | MEK/ERK Inhibition |
| Compound B | Neuroprotection | 0.5 | Acetylcholinesterase Inhibition |
| Compound C | Antibacterial | 1.2 | Cell Wall Synthesis Inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
